molecular formula C15H19N5O3S B11181247 N-(2,4-Dimethyl-pyrimidin-5-yl)-4-(3-ethyl-ureido)-benzenesulfonamide

N-(2,4-Dimethyl-pyrimidin-5-yl)-4-(3-ethyl-ureido)-benzenesulfonamide

Cat. No.: B11181247
M. Wt: 349.4 g/mol
InChI Key: HEVNNGKJFZFRDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Dimethyl-pyrimidin-5-yl)-4-(3-ethyl-ureido)-benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring a pyrimidine ring and a benzenesulfonamide moiety, suggests potential biological activity and industrial relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethyl-pyrimidin-5-yl)-4-(3-ethyl-ureido)-benzenesulfonamide typically involves multi-step organic reactions. One possible route could involve the initial formation of the pyrimidine ring, followed by the introduction of the dimethyl groups at the 2 and 4 positions. The benzenesulfonamide moiety can be introduced through a sulfonation reaction, and the final step might involve the formation of the ureido group through a reaction with ethyl isocyanate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethyl-pyrimidin-5-yl)-4-(3-ethyl-ureido)-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the sulfonamide group, potentially leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use as an antimicrobial agent due to its sulfonamide structure.

    Medicine: Investigation into its therapeutic potential for treating bacterial infections or other diseases.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethyl-pyrimidin-5-yl)-4-(3-ethyl-ureido)-benzenesulfonamide would likely involve interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis, which could explain its potential antimicrobial activity. The pyrimidine ring and ureido group might also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with antimicrobial properties.

    Trimethoprim: Often used in combination with sulfonamides for enhanced antibacterial activity.

    Sulfasalazine: Used in the treatment of inflammatory bowel disease and rheumatoid arthritis.

Uniqueness

N-(2,4-Dimethyl-pyrimidin-5-yl)-4-(3-ethyl-ureido)-benzenesulfonamide is unique due to its specific structural features, such as the dimethyl-pyrimidine ring and the ethyl-ureido group. These features may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Properties

Molecular Formula

C15H19N5O3S

Molecular Weight

349.4 g/mol

IUPAC Name

1-[4-[(2,4-dimethylpyrimidin-5-yl)sulfamoyl]phenyl]-3-ethylurea

InChI

InChI=1S/C15H19N5O3S/c1-4-16-15(21)19-12-5-7-13(8-6-12)24(22,23)20-14-9-17-11(3)18-10(14)2/h5-9,20H,4H2,1-3H3,(H2,16,19,21)

InChI Key

HEVNNGKJFZFRDE-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2C)C

solubility

>52.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.